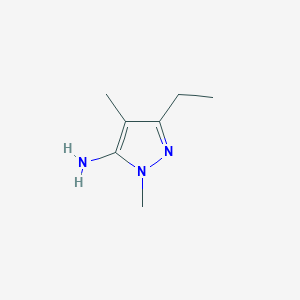

3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

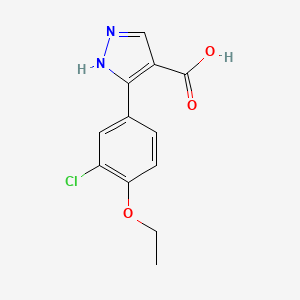

“3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C7H13N3 . It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine” consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The ring is substituted with ethyl and dimethyl groups .

Physical And Chemical Properties Analysis

“3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine” is a solid compound with a molecular weight of 139.20 . Its SMILES string is NC1=C©C(CC)=NN1C .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Building Blocks

This compound is classified as a heterocyclic building block . Heterocyclic compounds are widely used in medicinal chemistry and drug discovery due to their diverse biological activities. They serve as core structures in many pharmaceuticals and play a crucial role in the development of new therapeutic agents .

Antileishmanial Activity

Research has shown that pyrazole-bearing compounds, such as this one, have potent antileishmanial activities . In a study, a derivative of this compound displayed superior antipromastigote activity, which was significantly more active than standard drugs .

Antimalarial Activity

In addition to its antileishmanial properties, this compound has also shown promising antimalarial activities . Some derivatives of this compound have demonstrated significant inhibition effects against Plasmodium berghei, a parasite that causes malaria .

Proteomics Research

This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is crucial for understanding cellular processes and developing new therapeutic strategies .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound to justify its potent in vitro antipromastigote activity . These studies help in understanding the interaction between the compound and its target protein, providing insights into the mechanism of action .

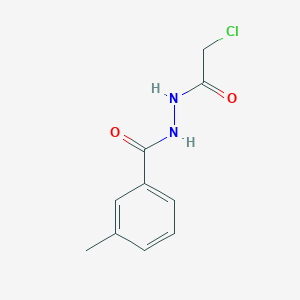

Synthesis of Hydrazine-Coupled Pyrazoles

This compound is used in the synthesis of hydrazine-coupled pyrazoles . These derivatives have shown potential pharmacological effects, making them valuable for the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

5-ethyl-2,4-dimethylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-4-6-5(2)7(8)10(3)9-6/h4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMVUQKZPSYYBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360574 |

Source

|

| Record name | 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine | |

CAS RN |

21018-62-2 |

Source

|

| Record name | 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)

![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)